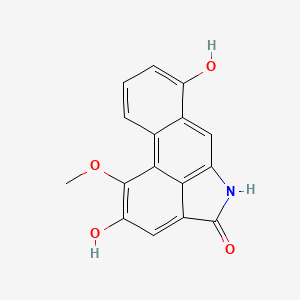

Aristolactam AIa

Description

Properties

IUPAC Name |

6,14-dihydroxy-15-methoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1,3,5,7,9(16),12,14-heptaen-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO4/c1-21-15-12(19)6-9-13-10(17-16(9)20)5-8-7(14(13)15)3-2-4-11(8)18/h2-6,18-19H,1H3,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUNSWKSWDUMDTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C3=C(C=C4C(=C31)C=CC=C4O)NC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Natural sources and isolation of Aristolactam AIa

An In-depth Technical Guide on the Natural Sources and Isolation of Aristolactam AIa

Introduction

This compound is a member of the aristolactam class of alkaloids, which are characterized by a phenanthrene (B1679779) chromophore. These compounds are primarily found in plants of the Aristolochiaceae family and are structurally related to aristolochic acids.[1][2][3] Aristolactams are also known to be metabolites of aristolochic acids, which are well-documented for their nephrotoxic and carcinogenic properties.[4][5] The study of aristolactams, including this compound, is crucial for understanding the toxicology and pharmacology of herbal medicines containing these compounds. This guide provides a comprehensive overview of the natural sources of this compound and the methodologies for its isolation and purification.

Natural Sources of this compound

This compound, along with other aristolactam derivatives, has been isolated from various plant species, predominantly within the Aristolochiaceae family. These plants have been used in traditional medicine for centuries, which underscores the importance of studying their chemical constituents.

Table 1: Natural Plant Sources of this compound and Related Aristolactams

| Plant Species | Family | Plant Part | Reported Aristolactams |

| Aristolochia argentina | Aristolochiaceae | - | Aristolactam Ia, III, IIIa, AIa, AIIIa |

| Aristolochia contorta | Aristolochiaceae | Fruits | Aristolactam derivatives |

| Aristolochia fangchi | Aristolochiaceae | Roots | New aristolactam-type alkaloid |

| Aristolochia indica | Aristolochiaceae | - | Various aristolactams |

| Asarum sieboldii | Aristolochiaceae | Roots | Aristolactam derivatives |

| Goniothalamus australis | Annonaceae | - | Pyridocoumarin, aristolactam, and aporphine (B1220529) alkaloids |

| Ottonia anisum | Piperaceae | Roots | Aristolactams |

| Uvaria microcarpa | Annonaceae | Leaves | Amides and aristolactams |

| Dasymaschalon blumei | Annonaceae | Stems, leaves, twigs | Cytotoxic alkaloids including aristolactams |

| Dasymaschalon trichophorum | Annonaceae | Stems | A new aristolactam alkaloid |

| Fissistigma glaucescens | Annonaceae | - | Aristolactam AIb, Aristolactam AIIa, aristolactam E |

| Goniothalamus velutinus | Annonaceae | Stem bark | Aristolactam I, Aristolactam BII, Aristolactam AII, Velutinam |

Note: This table includes sources for this compound and other closely related aristolactams to provide a broader context of their distribution.

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves a multi-step process of extraction and chromatographic purification. The following protocol is a generalized procedure synthesized from established methods for the isolation of aristolactams and related compounds.

Experimental Protocol

1. Plant Material Preparation:

-

Drying: The collected plant material (e.g., roots, stems) is air-dried at room temperature to reduce moisture content.

-

Grinding: The dried material is then ground into a coarse powder to increase the surface area for efficient solvent extraction.

2. Extraction:

-

Defatting (Optional): To remove non-polar impurities such as fats and waxes, the powdered plant material can be macerated with a non-polar solvent like petroleum ether or hexane (B92381) for 24 hours. The solvent is then filtered and discarded.

-

Solvent Extraction: The defatted plant powder is subsequently extracted with a polar solvent. Maceration in 85% ethanol (B145695) at a 1:10 (w/v) ratio for 72 hours with occasional shaking is a common method. Alternatively, successive extractions with solvents of increasing polarity (e.g., hexane, acetone, then ethanol) can be employed.

-

Concentration: The resulting extract is filtered, and the filtrate is concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.

3. Chromatographic Purification:

-

Column Chromatography: The crude extract is subjected to column chromatography for initial fractionation.

-

Stationary Phase: Silica (B1680970) gel 60 (70-230 mesh) is commonly used as the stationary phase.

-

Mobile Phase: A gradient elution is typically performed, starting with a non-polar solvent (e.g., dichloromethane (B109758) or chloroform) and gradually increasing the polarity by adding methanol.

-

Fraction Collection: Fractions of a consistent volume are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Thin Layer Chromatography (TLC) Monitoring:

-

Plates: Pre-coated silica gel 60 F254 TLC plates are used.

-

Detection: Spots can be visualized under UV light.

-

Fraction Pooling: Fractions with similar TLC profiles containing the compound of interest are pooled together.

-

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification, preparative HPLC is often employed.

-

Column: A C18 column is a common choice.

-

Mobile Phase: A suitable solvent system is used to achieve separation.

-

Detection: Peaks corresponding to this compound are collected.

-

4. Structure Elucidation:

-

The purity of the isolated compound is confirmed using analytical HPLC.

-

The chemical structure of the purified this compound is elucidated using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Workflow Diagram

Caption: General workflow for the isolation and purification of this compound.

Quantitative Data

Quantitative data for this compound is not extensively reported in readily available literature. However, data for related aristolochic acids and aristolactams in various Aristolochia species can provide a reference for expected yields.

Table 2: Quantitative Data for Aristolochic Acids and Related Compounds in Aristolochia Species

| Compound | Plant Species | Plant Part | Concentration/Yield | Method of Analysis |

| Aristolochic Acid I | Aristolochia spp. | - | Varies significantly | HPLC |

| Aristolochic Acid II | Aristolochia spp. | - | Varies significantly | HPLC |

| Aristolactam I | Aristolochia indica | - | - | HPLC |

| Aristolochic Acids I & II | Various medicinal plants | - | Detected in all Aristolochia genus plants tested | HPLC |

Note: The concentrations of these compounds can vary widely depending on the plant's origin, age, and environmental conditions.

Biological Activity and Metabolic Pathway

Aristolactams are metabolites of aristolochic acids, which are known to be potent nephrotoxins and carcinogens. The carcinogenicity of aristolochic acids is linked to their metabolic activation and the formation of DNA adducts. This process can lead to mutations in critical genes, such as the p53 tumor suppressor gene, ultimately contributing to cancer development. The metabolic reduction of the nitro group in aristolochic acid I leads to the formation of N-hydroxyaristolactam I, a reactive intermediate that can bind to DNA.

Metabolic Activation and DNA Adduct Formation Pathway

Caption: Metabolic activation of Aristolochic Acid I and subsequent DNA adduct formation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Naturally occurring aristolactams, aristolochic acids and dioxoaporphines and their biological activities - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Research Progress in Safety and Pharmacological Activity of Natural Aristolactams [journal11.magtechjournal.com]

The Unfolding Pathway of Aristolactam AIa in Aristolochia: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aristolactam AIa, a derivative of aristolochic acid I, is a significant secondary metabolite found in plants of the Aristolochia genus. The biosynthesis of this compound is a complex process, beginning with the common amino acid L-tyrosine and proceeding through the well-established benzylisoquinoline alkaloid (BIA) pathway. This guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of this compound, detailing the known precursors, intermediates, and enzymes. It also highlights areas where further research is needed to fully elucidate the entire sequence of biochemical events.

The Biosynthetic Journey from L-Tyrosine to this compound

The formation of this compound is intrinsically linked to the biosynthesis of its precursor, aristolochic acid I. The pathway can be broadly divided into two major stages: the formation of aristolochic acid I from L-tyrosine, and the subsequent reduction to this compound.

Stage 1: Biosynthesis of Aristolochic Acid I

The initial steps of aristolochic acid I biosynthesis follow the canonical benzylisoquinoline alkaloid (BIA) pathway. This involves the conversion of L-tyrosine into two key building blocks: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). These two molecules then condense to form the central intermediate, (S)-norcoclaurine, a reaction catalyzed by norcoclaurine synthase (NCS)[1].

Following the formation of (S)-norcoclaurine, a series of methylation and hydroxylation reactions occur, catalyzed by O-methyltransferases (OMTs), N-methyltransferases (NMTs), and cytochrome P450 (CYP) enzymes, leading to the formation of (S)-reticuline[1].

The pathway from (S)-reticuline to aristolochic acid I is less defined. It is proposed to involve the formation of an aporphine (B1220529) scaffold through intramolecular oxidative C-C phenol (B47542) coupling of reticuline (B1680550) derivatives, mediated by cytochrome P450 enzymes[1]. Subsequent, and still poorly understood, steps involve the oxidative cleavage of the B-ring of the aporphine intermediate and the introduction of a nitro group, which is derived from the amino group of tyrosine[2][3]. The precise enzymes responsible for these crucial transformations remain a critical gap in our understanding.

Stage 2: Reduction of Aristolochic Acid I to this compound

The final step in the biosynthesis of this compound is the reduction of the nitro group of aristolochic acid I. While this conversion is established, the specific enzyme(s) responsible for this reaction within Aristolochia plants have not yet been definitively identified. Studies on the metabolism of aristolochic acid in humans and other mammals have implicated several enzymes in this reductive activation, including NAD(P)H:quinone oxidoreductase 1 (NQO1) and cytochrome P450 enzymes such as CYP1A1 and CYP1A2. It is plausible that homologous enzymes in Aristolochia carry out this final biosynthetic step.

Proposed Biosynthetic Pathway of this compound

References

An In-depth Technical Guide to the Physical and Chemical Properties of Aristolactam AIa

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aristolactam AIa is a member of the aristolactam class of alkaloids, which are nitrogen-containing compounds naturally occurring in various plant species. These compounds are structurally characterized by a phenanthrene (B1679779) chromophore. Aristolactams, including this compound, are metabolites of aristolochic acids. The aristolactam scaffold has garnered significant interest within the scientific community due to the diverse biological activities exhibited by its derivatives, ranging from anti-inflammatory to cytotoxic effects. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with experimental protocols for its study and an exploration of its biological significance.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for its identification, purification, and handling in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₁NO₄ | [1] |

| Molecular Weight | 281.26 g/mol | [1] |

| IUPAC Name | 6,14-dihydroxy-15-methoxy-10-azatetracyclo[7.6.1.0²,⁷.0¹²,¹⁶]hexadeca-1,3,5,7,9(16),12,14-heptaen-11-one | [1] |

| Appearance | Yellow powder | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | [2] |

| Predicted Melting Point | >300 °C | |

| Predicted pKa | 8.63 ± 0.20 | |

| Topological Polar Surface Area (TPSA) | 78.80 Ų | |

| XlogP | 2.60 |

Experimental Protocols

Isolation of this compound from Meiogyne baillonii

This compound has been successfully isolated from the bark of the New Caledonian endemic species Meiogyne baillonii. The following is a generalized protocol based on typical phytochemical isolation procedures for aristolactams.

Workflow for Isolation and Purification

Caption: General workflow for the isolation of this compound.

Detailed Methodology:

-

Plant Material Collection and Preparation: The bark of Meiogyne baillonii is collected, air-dried, and ground into a fine powder to increase the surface area for efficient extraction.

-

Extraction: The powdered bark is subjected to extraction with a suitable organic solvent, such as ethyl acetate, to isolate the desired compounds. This can be performed using maceration or Soxhlet extraction techniques.

-

Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to remove the solvent.

-

Chromatographic Separation: The concentrated crude extract is then subjected to column chromatography over silica gel. A gradient elution system with solvents of increasing polarity (e.g., hexane-ethyl acetate mixtures) is typically employed to separate the components of the extract into different fractions.

-

Further Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are pooled and subjected to further purification using techniques like preparative high-performance liquid chromatography (HPLC).

-

Structure Elucidation: The purified compound is then characterized using spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS) are essential for confirming the structure of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

The following protocol is adapted from a method used to evaluate the cytotoxicity of a related compound, 9-Methoxyaristolactam I, and can be applied to assess the cytotoxic potential of this compound against various cancer cell lines.

Workflow for MTT Cytotoxicity Assay

Caption: Workflow for determining the in vitro cytotoxicity of this compound.

Detailed Methodology:

-

Cell Culture and Seeding: Human cancer cell lines (e.g., HeLa, A549, MCF-7) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics. Cells are harvested during their exponential growth phase and seeded into 96-well plates at a density of approximately 5 x 10⁴ cells/mL. The plates are incubated for 24 hours to allow for cell attachment.

-

Compound Preparation and Treatment: A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO). This stock is then diluted with the cell culture medium to achieve the desired final concentrations. The medium in the 96-well plates is replaced with the medium containing different concentrations of this compound. A vehicle control (medium with DMSO) is also included.

-

Incubation: The treated plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Assay: Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: The medium is carefully removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement and Data Analysis: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

Biological Activities and Signaling Pathways

While specific biological activities and signaling pathway modulations for this compound are not yet extensively documented, the broader class of aristolactams is known for a range of pharmacological effects. Aristolochic acids, the precursors to aristolactams, are known to be nephrotoxic and carcinogenic. Their toxicity is mediated through the formation of aristolactam-DNA adducts.

The metabolic activation of aristolochic acid I (AAI) leads to the formation of aristolactam I, which can then form DNA adducts. This process is a key mechanism of its carcinogenicity. The activation of AAI can involve nitroreduction by enzymes such as cytochrome P450 (CYP) and NAD(P)H:quinone oxidoreductase (NQO1).

Potential Signaling Pathways Modulated by Aristolactams

Based on studies of aristolochic acids and related compounds, this compound may potentially modulate several key signaling pathways involved in cellular processes like inflammation, apoptosis, and cell cycle regulation.

Caption: Potential biological effects of this compound.

Further research is required to elucidate the specific molecular targets and signaling pathways directly affected by this compound. Investigating its effects on pathways such as NF-κB (involved in inflammation), p53 (involved in apoptosis and cell cycle control), and MAPK pathways (involved in various cellular responses) would be valuable areas of future research.

Conclusion

This compound is a naturally occurring alkaloid with a well-defined chemical structure. While some of its physical and chemical properties have been predicted, further experimental validation is necessary. The isolation of this compound from Meiogyne baillonii provides a basis for obtaining the pure compound for detailed biological evaluation. The provided experimental protocols offer a starting point for researchers to investigate its cytotoxic and other potential pharmacological activities. Elucidating the specific biological targets and signaling pathways of this compound will be crucial for understanding its therapeutic potential and toxicological profile, thereby guiding future drug discovery and development efforts.

References

An In-depth Technical Guide on the Core Mechanism of Action of Aristolactam Alkaloids in Cancer Cells

This technical guide provides a comprehensive overview of the molecular mechanisms through which Aristolactam AIa and its related alkaloids exert their anticancer effects. The information is tailored for researchers, scientists, and drug development professionals, focusing on the core signaling pathways, experimental validation, and quantitative data derived from preclinical research.

Core Anticancer Mechanisms

Aristolactam alkaloids, including this compound, employ a multi-pronged approach to inhibit cancer cell proliferation and survival. The primary mechanisms include the induction of genotoxic stress, activation of apoptotic pathways, and enforcement of cell cycle arrest. These events are orchestrated through the modulation of several critical signaling cascades.

A foundational aspect of the anticancer activity of aristolactam-related compounds stems from their ability to induce DNA damage. The precursor, aristolochic acid I (AA-I), undergoes metabolic activation primarily by enzymes like NQO1 and CYP1A1.[1][2] This process leads to the formation of reactive intermediates that bind to DNA, forming aristolactam-DNA adducts, specifically 7-(deoxyadenosin-N6-yl)aristolactam I (dA-AL-I).[1][2] The presence of these adducts triggers a robust DNA damage response, centrally involving the activation of the tumor suppressor protein p53.[1] Activated p53 then orchestrates downstream cellular responses, including apoptosis and cell cycle arrest, to prevent the proliferation of cells with damaged genomes.

Aristolactam alkaloids are potent inducers of apoptosis. This programmed cell death is achieved by modulating the expression of key regulatory proteins in both intrinsic and extrinsic pathways. A significant mechanism is the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the caspase cascade. Studies have confirmed the activation of initiator caspase-8 and executioner caspase-3. Caspase-3 activation culminates in the cleavage of essential cellular substrates, such as Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.

References

Aristolactam I and DNA Adduct Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aristolochic acids (AAs) are a group of naturally occurring nitrophenanthrene carboxylic acids found in plants of the Aristolochia genus.[1] For centuries, these plants have been utilized in traditional herbal medicine. However, extensive research has unequivocally linked exposure to aristolochic acid with a specific type of kidney disease, known as aristolochic acid nephropathy (AAN), and an increased risk of urothelial cancers.[2][3] The genotoxicity of aristolochic acids is primarily attributed to their metabolic activation, leading to the formation of aristolactams, which in turn form covalent bonds with DNA, creating DNA adducts.[4][5] This guide provides a detailed technical overview of the formation of DNA adducts by Aristolactam I (AL-I), the primary metabolite of Aristolochic Acid I (AA-I), and the subsequent cellular responses.

Metabolic Activation and DNA Adduct Formation

The carcinogenicity of AA-I is not direct; it requires metabolic activation to exert its genotoxic effects. The primary pathway for this activation involves the reduction of the nitro group of AA-I to a cyclic N-hydroxylactam, N-hydroxyaristolactam I. This reaction is predominantly catalyzed by cytosolic NAD(P)H:quinone oxidoreductase (NQO1) and microsomal enzymes such as CYP1A1 and CYP1A2. The resulting N-hydroxyaristolactam I can then form a reactive cyclic acylnitrenium ion that readily attacks the exocyclic amino groups of purine (B94841) bases in DNA.

The major DNA adducts formed are with deoxyadenosine (B7792050) and deoxyguanosine, resulting in 7-(deoxyadenosin-N⁶-yl)aristolactam I (dA-AL-I) and 7-(deoxyguanosin-N²-yl)aristolactam I (dG-AL-I). Of these, dA-AL-I is the most abundant and persistent adduct found in tissues of individuals exposed to AA-I. This persistence is a key factor in the mutagenic potential of aristolochic acid.

The formation of these bulky DNA adducts distorts the DNA helix, leading to errors during DNA replication and transcription. A characteristic mutational signature associated with AA exposure is the A:T to T:A transversion, which is frequently observed in the TP53 tumor suppressor gene of urothelial tumors from AAN patients.

Quantitative Data on Aristolactam I-DNA Adduct Formation

The formation of AL-I DNA adducts has been quantified in various experimental models, including in vitro cell cultures, animal models, and human tissues. The levels of these adducts are a critical determinant of the genotoxic and carcinogenic potential of AA-I.

| Experimental System | Aristolochic Acid I (AA-I) Concentration/Dose | Adduct Type | Adduct Level (adducts per 10⁸ nucleotides) | Reference |

| Human Bladder RT4 Cells | 1 nM | dA-AL-I | Detected | |

| Human Bladder RT4 Cells | 100 nM | dA-AL-I | ~1000-fold higher than 4-ABP or HAAs at 1 µM | |

| Rat Kidney | 0.1 mg/kg bw | Total AA-DNA adducts | 95 ± SD | |

| Rat Kidney | 1.0 mg/kg bw | Total AA-DNA adducts | 705 ± SD | |

| Rat Kidney | 10.0 mg/kg bw | Total AA-DNA adducts | 4598 ± SD | |

| Rat Liver | 0.1 mg/kg bw | Total AA-DNA adducts | 25 ± SD | |

| Rat Liver | 1.0 mg/kg bw | Total AA-DNA adducts | 199 ± SD | |

| Rat Liver | 10.0 mg/kg bw | Total AA-DNA adducts | 1967 ± SD | |

| Human Renal Cortex (CHN patients) | N/A | dA-AL-I | 7 - 53 | |

| Human Renal Cortex (UUC patients) | N/A | dA-AL-I | 9 - 338 | |

| Human Renal Cortex (Endemic Nephropathy) | N/A | dA-AL | 0.2 - 19.2 |

Experimental Protocols

Detection of Aristolactam-DNA Adducts by ³²P-Postlabelling

The ³²P-postlabelling assay is a highly sensitive method for detecting and quantifying DNA adducts.

Materials:

-

DNA samples (10 µg)

-

Micrococcal nuclease and spleen phosphodiesterase for DNA digestion

-

Nuclease P1 for adduct enrichment

-

T4 polynucleotide kinase

-

[γ-³²P]ATP

-

Thin-layer chromatography (TLC) plates

-

Solvents for chromatography

Procedure:

-

DNA Digestion: DNA is enzymatically hydrolyzed to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment (Nuclease P1 method): The digest is treated with nuclease P1, which dephosphorylates normal nucleotides to nucleosides, while adducted nucleotides are resistant to this enzyme. This step enriches the adducted nucleotides.

-

³²P-Labeling: The enriched adducts are then labeled at the 5'-position with ³²P from [γ-³²P]ATP by T4 polynucleotide kinase.

-

Chromatographic Separation: The ³²P-labeled adducted nucleotides are separated by multidirectional thin-layer chromatography (TLC).

-

Detection and Quantification: The TLC plates are exposed to a phosphor screen, and the radioactivity of the adduct spots is measured to quantify the adduct levels relative to the total amount of DNA.

Quantification of Aristolactam-DNA Adducts by UPLC-ESI/MSⁿ

Ultra-performance liquid chromatography-electrospray ionization/multistage mass spectrometry (UPLC-ESI/MSⁿ) provides a highly specific and sensitive method for the quantification of known DNA adducts.

Materials:

-

DNA samples (10 µg)

-

Enzymes for DNA hydrolysis (e.g., DNase I, snake venom phosphodiesterase, alkaline phosphatase)

-

Internal standards (e.g., stable isotope-labeled adducts)

-

UPLC system coupled to an ion-trap mass spectrometer

Procedure:

-

DNA Hydrolysis: DNA is enzymatically digested to nucleosides.

-

Addition of Internal Standards: Known amounts of stable isotope-labeled internal standards for the specific adducts of interest (e.g., [¹⁵N₅]-dA-AL-I) are added to the samples for accurate quantification.

-

Solid-Phase Extraction (Optional): The sample may be purified and concentrated using solid-phase extraction to remove interfering substances.

-

UPLC Separation: The nucleoside mixture is injected into the UPLC system, where the adducts are separated from normal nucleosides on a reverse-phase column.

-

Mass Spectrometric Detection: The eluent from the UPLC is introduced into the electrospray ionization source of the mass spectrometer. The adducts are detected and quantified using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) in the mass spectrometer. The ratio of the signal from the native adduct to the signal from the internal standard is used to calculate the absolute amount of the adduct in the original DNA sample.

Signaling Pathways and Cellular Responses

The formation of AL-I-DNA adducts triggers a complex cellular response, primarily through the DNA Damage Response (DDR) pathway.

Caption: Metabolic activation of AA-I and subsequent DNA damage response.

The presence of bulky adducts like dA-AL-I on the DNA strand is recognized by the cell's DNA repair machinery. The primary mechanism for the removal of these adducts is Nucleotide Excision Repair (NER). The NER pathway recognizes the helical distortion caused by the adduct, excises the damaged DNA segment, and synthesizes a new, correct strand.

However, if the DNA damage is too extensive or the repair mechanisms are overwhelmed or deficient, the cell may undergo p53-dependent apoptosis. The p53 tumor suppressor protein is a critical sensor of cellular stress, including DNA damage. Its activation can halt the cell cycle to allow time for repair or, if the damage is irreparable, trigger programmed cell death to eliminate the damaged cell.

If the cell escapes apoptosis and the DNA adduct is not repaired before DNA replication, the distorted template can lead to the misincorporation of nucleotides by DNA polymerases. This is the basis for the characteristic A:T to T:A transversion mutations associated with aristolochic acid exposure. The accumulation of such mutations in critical genes, such as the TP53 tumor suppressor gene, can lead to uncontrolled cell proliferation and the development of cancer.

Experimental Workflow for Studying Aristolactam I-DNA Adducts

A typical workflow for investigating the formation and consequences of Aristolactam I-DNA adducts involves a combination of in vitro and in vivo models, followed by sophisticated analytical techniques.

Caption: Workflow for studying Aristolactam I-DNA adducts.

Conclusion

The formation of Aristolactam I-DNA adducts is a critical initiating event in the pathogenesis of aristolochic acid-induced nephropathy and urothelial cancer. Understanding the mechanisms of metabolic activation, the types and levels of DNA adducts formed, and the subsequent cellular responses is essential for risk assessment, biomarker development, and the design of potential therapeutic interventions. The methodologies and data presented in this guide provide a comprehensive resource for researchers and professionals working in the fields of toxicology, oncology, and drug development. The distinct mutational signature left by these adducts serves as a powerful tool for molecular epidemiology and for definitively linking exposure to disease.

References

- 1. jfda-online.com [jfda-online.com]

- 2. mdpi.com [mdpi.com]

- 3. Aristolactam-DNA Adducts in the Renal Cortex: Biomarker of Environmental Exposure to Aristolochic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure and stability of DNA containing an aristolactam II-dA lesion: implications for the NER recognition of bulky adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Co-Exposure to Aristolochic Acids I and II Increases DNA Adduct Formation Responsible for Aristolochic Acid I-Mediated Carcinogenicity in Rats - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Versatility of Aristolactam AIa Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aristolactam AIa and its derivatives, a class of phenanthrene (B1679779) alkaloids, have garnered significant attention in the scientific community for their diverse and potent biological activities. These naturally occurring and synthetic compounds have demonstrated a wide spectrum of pharmacological effects, including cytotoxic, anti-inflammatory, antimicrobial, and anti-platelet aggregation properties. This technical guide provides a comprehensive overview of the biological activities of this compound derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Data Presentation: Quantitative Biological Activity

The following tables summarize the quantitative data on the biological activities of various this compound derivatives.

Table 1: Cytotoxic Activity of Aristolactam Derivatives against Cancer Cell Lines

| Compound | Cell Line | Assay | Activity Metric | Value | Reference |

| Aristolactam AIIIa | HeLa | SRB | IC50 | 7-30 µmol/L | [1] |

| Aristolactam AIIIa | A549 | SRB | IC50 | 7-30 µmol/L | [1] |

| Aristolactam AIIIa | HGC | SRB | IC50 | 7-30 µmol/L | [1] |

| Aristolactam AIIIa | HCT-8/V (Navelbine-resistant) | SRB | IC50 | 3.55 µmol/L | [1] |

| Cepharanone B | HK-2 | MTT | IC50 | > Aristolactam AII > Aristolactam AIIIa | [2] |

| Aristolactam AII | HK-2 | MTT | IC50 | > Aristolactam AIIIa | |

| Aristolactam AIIIa | HK-2 | MTT | IC50 | Most potent of the three |

Table 2: Anti-platelet Aggregation Activity of Piperolactam Derivatives

| Compound | Inducer | Activity Metric | Value (µg/mL) | Value (µM) | Reference |

| Piperolactam E | Arachidonic Acid | - | - | - | |

| 4-Allylcatechol | Arachidonic Acid | IC50 | 1.5 | 9.9 | |

| Eugenol | Arachidonic Acid | IC50 | 3.3 | 20.2 |

Table 3: Anti-inflammatory Activity of Aristolochic Acid IVa

| Compound | Model | Dosage | Effect | Reference |

| Aristolochic acid IVa | Phorbol 12-myristate 13-acetate-induced ear edema | 400 and 600 μ g/ear | Significant inhibition of edema | |

| Aristolochic acid IVa | LPS-stimulated RAW 264.7 cells | - | Decreased TNFα and IL-6 production |

Table 4: Antimicrobial Activity of Aristolochia Extracts and Related Compounds

| Source/Compound | Microorganism | Activity Metric | Value | Reference |

| Ethanol extract of Aristolochia indica | Multidrug-resistant bacteria | MIC | 50-100 µg/ml | |

| Aristolochic acid | E. coli, S. aureus, B. subtilis | - | Showed antibacterial activity |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiaziazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, 10-20 µL of a 5 mg/mL MTT solution is added to each well.

-

Formazan (B1609692) Formation: The plate is incubated for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

2. Sulforhodamine B (SRB) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells.

-

Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in a 96-well plate and treated with the test compounds.

-

Cell Fixation: After the treatment period, the cells are fixed with a solution like trichloroacetic acid (TCA).

-

Staining: The fixed cells are stained with a 0.4% (w/v) SRB solution in 1% acetic acid.

-

Washing: Unbound dye is removed by washing with 1% acetic acid.

-

Dye Solubilization: The protein-bound dye is solubilized with a Tris base solution.

-

Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 510 nm).

-

Data Analysis: The IC50 value is calculated from the dose-response curve.

Anti-inflammatory Assay

Carrageenan-Induced Paw Edema in Rodents

This in vivo model is used to screen for acute anti-inflammatory activity.

-

Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized to the laboratory conditions for at least one week.

-

Compound Administration: The test compound or a reference drug (e.g., indomethacin) is administered, typically intraperitoneally or orally, at a specific time before the induction of inflammation.

-

Induction of Edema: A 1% solution of carrageenan in sterile saline is injected into the sub-plantar surface of the right hind paw of the animals.

-

Measurement of Paw Volume: The paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

Antimicrobial Assays

1. Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

2. Agar Disc Diffusion Method

This method is used for qualitative screening of antimicrobial activity.

-

Preparation of Agar Plates: Agar plates are uniformly inoculated with the test microorganism.

-

Disc Application: Sterile filter paper discs impregnated with a known concentration of the test compound are placed on the surface of the agar.

-

Incubation: The plates are incubated under suitable conditions.

-

Zone of Inhibition: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition around the disc.

Anti-platelet Aggregation Assay

Light Transmission Aggregometry

This is the gold standard method for studying platelet aggregation.

-

Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from healthy donors and centrifuged at a low speed to obtain PRP.

-

Assay Procedure: A sample of PRP is placed in an aggregometer cuvette with a stir bar and warmed to 37°C.

-

Compound Addition: The test compound is added to the PRP and incubated for a specific period.

-

Induction of Aggregation: A platelet-aggregating agent (e.g., arachidonic acid, collagen, ADP) is added to induce aggregation.

-

Measurement of Aggregation: As platelets aggregate, the turbidity of the PRP decreases, and light transmission increases. This change in light transmission is recorded over time.

-

Data Analysis: The percentage of aggregation is calculated, and the IC50 value is determined.

Signaling Pathways and Mechanisms of Action

This compound derivatives exert their biological effects by modulating various cellular signaling pathways.

Induction of Apoptosis

Aristolactam derivatives, such as Aristolactam AIIIa, have been shown to induce apoptosis in cancer cells. One of the key mechanisms involves the cleavage of Poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair. Cleavage of PARP by caspases is a hallmark of apoptosis. The intrinsic apoptotic pathway is often implicated, involving the regulation of the Bcl-2 family of proteins, leading to changes in the mitochondrial membrane potential and the release of pro-apoptotic factors.

Caption: Proposed apoptotic pathway induced by Aristolactam derivatives.

Cell Cycle Arrest at G2/M Phase

Several Aristolactam derivatives have been reported to cause cell cycle arrest at the G2/M phase in cancer cells. This is often associated with the activation of DNA damage checkpoint pathways. For instance, the related compound aristolochic acid has been shown to induce G2/M arrest through the ATM-Chk2-p53-p21 signaling cascade. This pathway prevents cells with damaged DNA from entering mitosis, allowing time for repair or triggering apoptosis if the damage is too severe.

Caption: G2/M cell cycle arrest pathway induced by Aristolactam derivatives.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the biological evaluation of this compound derivatives.

Caption: General workflow for evaluating this compound derivatives.

Conclusion

This compound and its derivatives represent a promising class of compounds with a wide range of biological activities. Their potent cytotoxic effects against various cancer cell lines, coupled with their anti-inflammatory, antimicrobial, and anti-platelet aggregation properties, make them attractive candidates for further drug development. The elucidation of their mechanisms of action, particularly their ability to induce apoptosis and cell cycle arrest, provides a solid foundation for the rational design of novel therapeutic agents. This technical guide serves as a valuable resource for researchers and scientists in the field, offering a comprehensive overview of the current state of knowledge and highlighting the potential of this compound derivatives in modern medicine.

References

- 1. Aristolochic acid-induced apoptosis and G2 cell cycle arrest depends on ROS generation and MAP kinases activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biphasic Dose-Dependent G0/G1 and G2/M Cell-Cycle Arrest by Synthetic 2,3-Arylpyridylindole Derivatives in A549 Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Historical Research of Aristolactam Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aristolactam alkaloids are a class of phenanthrene-type compounds first isolated from plants of the Aristolochia genus, belonging to the Aristolochiaceae family.[1] Historically, these plants have been utilized in traditional medicine across various cultures for treating a range of ailments.[2] Structurally, aristolactam alkaloids are related to aristolochic acids, which are well-documented for their nephrotoxic and carcinogenic properties.[2] However, the aristolactams themselves have emerged as a significant area of research due to their diverse and potent biological activities, including antitumor, anti-inflammatory, and antibacterial effects.[2][3] This technical guide provides a comprehensive overview of the historical research on aristolactam alkaloids, focusing on their discovery, biosynthesis, biological activities, and mechanisms of action, with a detailed presentation of quantitative data and experimental protocols.

Historical Discovery and Isolation

The journey into the world of aristolactam alkaloids began with phytochemical investigations of plants from the Aristolochiaceae family, which are rich sources of these compounds. The first aristolactam alkaloids were isolated from Aristolochia argentina. Over the years, numerous aristolactam derivatives have been identified from various plant species, including those in the Annonaceae, Piperaceae, and Saururaceae families.

The general workflow for the isolation of aristolactam alkaloids from plant material involves several key steps, beginning with extraction using organic solvents of varying polarities, followed by chromatographic separation techniques to purify individual compounds.

General Isolation Workflow

Caption: General workflow for the isolation of aristolactam alkaloids.

Biosynthesis of Aristolactam Alkaloids

The biosynthesis of aristolactam alkaloids is intrinsically linked to that of aristolochic acids, which are derived from the benzylisoquinoline alkaloid (BIA) pathway. The biosynthetic journey commences with the amino acid L-tyrosine. Through a series of enzymatic reactions, L-tyrosine is converted into key intermediates that eventually form the characteristic phenanthrene (B1679779) ring system of these alkaloids. The final step in the formation of an aristolactam is the reduction of the nitro group of the corresponding aristolochic acid.

Key Stages of Biosynthesis:

-

Formation of the Benzylisoquinoline Skeleton: L-tyrosine is the primary precursor, leading to the formation of (S)-norcoclaurine, a central intermediate in the BIA pathway.

-

Formation of the Aporphine (B1220529) Scaffold: A series of enzymatic modifications, including methylation and hydroxylation, lead to the formation of aporphine alkaloids.

-

Oxidative Cleavage and Formation of Aristolochic Acid: The aporphine ring undergoes oxidative cleavage to form the nitrophenanthrene carboxylic acid structure of aristolochic acid.

-

Reduction to Aristolactam: The nitro group of aristolochic acid is reduced to form the lactam ring characteristic of aristolactam alkaloids. Key enzymes in the metabolic reduction of aristolochic acid to aristolactam include NAD(P)H:quinone oxidoreductase (NQO1) and cytochrome P450 enzymes such as CYP1A1 and CYP1A2.

Biosynthetic Pathway Overview

Caption: Simplified biosynthetic pathway of aristolactam alkaloids.

Biological Activities and Quantitative Data

Aristolactam alkaloids exhibit a remarkable spectrum of biological activities, with their anticancer properties being the most extensively studied. They have demonstrated cytotoxicity against a variety of cancer cell lines. Additionally, these compounds have shown potential as anti-inflammatory and antibacterial agents.

Anticancer Activity

The cytotoxic effects of various aristolactam alkaloids have been evaluated against numerous human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies provide a quantitative measure of their potency.

| Aristolactam Alkaloid | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| Aristolactam AIIIa | HeLa | Cervical Cancer | 7 - 30 | |

| Aristolactam AIIIa | A549 | Lung Cancer | 7 - 30 | |

| Aristolactam AIIIa | HGC | Gastric Cancer | 7 - 30 | |

| Aristolactam AIIIa | HCT-8/V | Colon Cancer (drug-resistant) | 3.55 | |

| Velutinam | A549 | Lung Adenocarcinoma | 21.57 µg/mL | |

| Velutinam | HEK 293 | Embryonic Kidney | 13.28 µg/mL | |

| Velutinam | CaSki | Cervical Carcinoma | 10.97 µg/mL |

Antibacterial and Anti-inflammatory Activity

While less extensively quantified in publicly available literature, some aristolactam alkaloids have shown noteworthy antibacterial and anti-inflammatory activities. For instance, certain aristolactams have demonstrated inhibitory effects on the growth of Gram-positive bacteria. Their anti-inflammatory potential is linked to the inhibition of key inflammatory mediators. Further research is required to establish comprehensive quantitative data, such as Minimum Inhibitory Concentration (MIC) for antibacterial activity and IC50 values for the inhibition of enzymes like cyclooxygenases (COX).

Mechanisms of Action

Recent research has begun to illuminate the molecular mechanisms through which aristolactam alkaloids exert their anticancer effects. A predominant mechanism is the induction of programmed cell death (apoptosis) and the arrest of the cell cycle in cancer cells.

Induction of Apoptosis and Cell Cycle Arrest

Several studies have shown that aristolactam alkaloids can trigger apoptosis in cancer cells through various signaling pathways. For instance, Aristolactam AIIIa has been reported to induce apoptosis in HeLa cells, as evidenced by the cleavage of PARP (Poly [ADP-ribose] polymerase-1), a hallmark of caspase activation. Furthermore, this compound was found to cause cell cycle arrest at the G2/M phase.

Modulation of Key Signaling Pathways

The anticancer activity of aristolactam alkaloids is also attributed to their ability to modulate critical cellular signaling pathways involved in cell proliferation, survival, and metastasis.

-

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation and cancer. Some alkaloids have been shown to inhibit the activation of NF-κB, thereby suppressing tumor progression.

-

TGF-β Signaling: The Transforming Growth Factor-beta (TGF-β) signaling pathway is involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer. Some studies suggest that aristolactam alkaloids may exert their effects by modulating TGF-β signaling.

Signaling Pathway Diagram

Caption: Putative signaling pathways modulated by aristolactam alkaloids.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the research of aristolactam alkaloids, intended to serve as a practical guide for researchers.

Protocol for Isolation and Purification of Aristolactam I

This protocol is a generalized procedure for the isolation of aristolactam I from the dried roots of Aristolochia species.

1. Plant Material and Extraction:

- Air-dry and coarsely powder the roots of the Aristolochia species.

- Macerate the powdered plant material (e.g., 1 kg) with 95% ethanol (B145695) (e.g., 5 L) at room temperature for 72 hours with occasional stirring.

- Filter the extract and concentrate under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.

2. Solvent Partitioning:

- Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate (B1210297).

- Concentrate each fraction to dryness. The chloroform and ethyl acetate fractions are typically enriched with aristolactam alkaloids.

3. Column Chromatography:

- Subject the chloroform (or ethyl acetate) fraction to column chromatography on silica (B1680970) gel (60-120 mesh).

- Elute the column with a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing the polarity to 100% ethyl acetate), followed by a gradient of ethyl acetate and methanol (B129727).

- Collect fractions of a fixed volume (e.g., 50 mL).

4. Thin Layer Chromatography (TLC) Analysis:

- Monitor the collected fractions by TLC on silica gel plates using a suitable solvent system (e.g., chloroform:methanol, 95:5 v/v).

- Visualize the spots under UV light (254 nm and 365 nm) and by spraying with a suitable reagent (e.g., Dragendorff's reagent).

- Pool the fractions containing the compound of interest (aristolactam I).

5. Purification by Preparative TLC or HPLC:

- Further purify the pooled fractions using preparative TLC or High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of methanol and water).

6. Crystallization and Characterization:

- Crystallize the purified aristolactam I from a suitable solvent (e.g., methanol).

- Characterize the structure of the isolated compound using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Protocol for Cytotoxicity (MTT) Assay

This protocol outlines the steps for determining the cytotoxic activity of an aristolactam alkaloid against a cancer cell line using the MTT assay.

1. Cell Culture and Seeding:

- Culture the desired cancer cell line (e.g., HeLa) in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.

- Trypsinize the cells and perform a cell count.

- Seed the cells in a 96-well plate at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

- Prepare a stock solution of the test aristolactam alkaloid in dimethyl sulfoxide (B87167) (DMSO).

- Prepare serial dilutions of the compound in the culture medium to achieve the desired final concentrations.

- Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

- Incubate the plate for 48 or 72 hours.

3. MTT Assay:

- After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.

- Carefully remove the medium containing MTT.

- Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

- Shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.

4. Data Analysis:

- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

- Calculate the percentage of cell viability for each concentration compared to the vehicle control.

- Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.

Protocol for Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution in cancer cells treated with an aristolactam alkaloid using propidium (B1200493) iodide (PI) staining and flow cytometry.

1. Cell Treatment and Harvesting:

- Seed the cancer cells in 6-well plates and treat with the aristolactam alkaloid at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

- Harvest the cells by trypsinization, and collect both the adherent and floating cells.

- Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

2. Cell Fixation:

- Resuspend the cell pellet in 1 mL of cold PBS.

- While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.

- Incubate the cells at -20°C for at least 2 hours.

3. Staining:

- Centrifuge the fixed cells and discard the ethanol.

- Wash the cell pellet with PBS.

- Resuspend the cells in 500 µL of PI staining solution containing RNase A.

- Incubate the cells in the dark at room temperature for 30 minutes.

4. Flow Cytometry Analysis:

- Analyze the stained cells using a flow cytometer.

- Acquire data from at least 10,000 cells per sample.

- Analyze the DNA content histograms using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

The historical and ongoing research into aristolactam alkaloids has unveiled a class of natural products with significant therapeutic potential, particularly in the realm of oncology. From their initial discovery and isolation to the elucidation of their biosynthetic pathways and complex mechanisms of action, our understanding of these compounds continues to grow. The quantitative data on their biological activities, though still expanding, highlights their potency against various cancer cell lines. The detailed experimental protocols provided in this guide are intended to facilitate further research and development in this promising field. As our knowledge of the specific molecular targets and signaling pathways of aristolactam alkaloids deepens, so too will the opportunities for their application in the development of novel therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. Characterization and determination of six aristolochic acids and three aristololactams in medicinal plants and their preparations by high-performance liquid chromatography-photodiode array detection/electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

Methodological & Application

Total Synthesis of Aristolactam AIIa: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the total synthesis of Aristolactam AIIa, a member of the phenanthrene (B1679779) lactam alkaloids class of natural products. Aristolactams exhibit a range of interesting biological activities, making their synthetic accessibility a key focus for further investigation in drug discovery. The protocol detailed herein follows the efficient two-step strategy developed by Jeganmohan and coworkers, which involves a ruthenium-catalyzed oxidative cyclization followed by a dehydro-Diels-Alder reaction. This application note includes detailed experimental procedures, tabulated quantitative data, and visual diagrams of the synthetic workflow and a putative biological signaling pathway to facilitate replication and further research.

Introduction

Aristolactam alkaloids are a class of naturally occurring compounds isolated from various plant species, including those from the Aristolochiaceae family. These compounds are characterized by a phenanthrene lactam core structure and have garnered significant attention due to their diverse biological properties, which include anti-inflammatory, anti-platelet, and cytotoxic activities. Aristolactam AIIa is a representative member of this family. The concise and efficient total synthesis of these molecules is crucial for enabling detailed structure-activity relationship (SAR) studies and further exploring their therapeutic potential. This protocol outlines a robust method for the synthesis of Aristolactam AIIa.

Synthetic Strategy

The total synthesis of Aristolactam AIIa is achieved through a two-step sequence starting from the readily available 3,4-dimethoxy-N-methylbenzamide. The key steps are:

-

Ruthenium-Catalyzed Oxidative Cyclization: The N-methylbenzamide undergoes a C-H bond activation and subsequent annulation with phenyl vinyl sulfone to yield a 3-methyleneisoindolin-1-one (B1254794) intermediate.

-

Dehydro-Diels-Alder Reaction: The intermediate then reacts with a benzyne (B1209423) precursor, followed by desulfonylation, to construct the final two rings of the aristolactam core in a dehydro-Diels-Alder reaction.

Experimental Workflow

Caption: Figure 1: Synthetic Workflow for Aristolactam AIIa.

Experimental Protocols

Materials and Methods

All reagents were purchased from commercial suppliers and used without further purification unless otherwise noted. Reactions were monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates. Column chromatography was performed using silica gel (100-200 mesh).

Synthesis of (E)-2,5,6-trimethoxy-3-(phenylsulfonylmethylene)isoindolin-1-one (Intermediate 3)

To a screw-capped tube was added 3,4-dimethoxy-N-methylbenzamide (0.2 mmol, 1.0 equiv.), phenyl vinyl sulfone (0.4 mmol, 2.0 equiv.), [Ru(p-cymene)Cl2]2 (0.01 mmol, 5 mol%), AgSbF6 (0.04 mmol, 20 mol%), and Cu(OAc)2·H2O (0.4 mmol, 2.0 equiv.). The tube was sealed and dichloroethane (DCE, 1.0 mL) was added. The reaction mixture was stirred at 100 °C for 12 hours. After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature, filtered through a celite pad, and the solvent was evaporated under reduced pressure. The residue was purified by column chromatography on silica gel (EtOAc/hexane) to afford the desired product.

Total Synthesis of Aristolactam AIIa (5)

To a screw-capped tube was added (E)-2,5,6-trimethoxy-3-(phenylsulfonylmethylene)isoindolin-1-one (0.1 mmol, 1.0 equiv.), 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (B1224126) (0.3 mmol, 3.0 equiv.), and CsF (0.3 mmol, 3.0 equiv.). The tube was sealed and acetonitrile (B52724) (CH3CN, 1.0 mL) was added. The reaction mixture was stirred at 30 °C for 24 hours. After completion of the reaction (monitored by TLC), the solvent was evaporated under reduced pressure. The residue was purified by column chromatography on silica gel (EtOAc/hexane) to afford Aristolactam AIIa.

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of Aristolactam AIIa.

| Step | Reactants | Product | Yield (%) |

| 1 | 3,4-dimethoxy-N-methylbenzamide, Phenyl vinyl sulfone | (E)-2,5,6-trimethoxy-3-(phenylsulfonylmethylene)isoindolin-1-one | 75 |

| 2 | Intermediate from Step 1, Benzyne precursor | Aristolactam AIIa | 68 |

Table 1: Reaction Yields for the Total Synthesis of Aristolactam AIIa.

| Compound | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | HRMS (ESI) m/z |

| Aristolactam AIIa | 9.35 (s, 1H), 8.60 (d, J = 8.0 Hz, 1H), 7.85 (s, 1H), 7.60-7.50 (m, 2H), 7.40 (t, J = 7.6 Hz, 1H), 7.20 (s, 1H), 4.10 (s, 3H), 4.05 (s, 3H), 3.95 (s, 3H) | 168.5, 152.0, 148.5, 145.0, 135.5, 132.0, 129.0, 128.5, 127.0, 125.0, 122.0, 118.0, 110.0, 105.0, 60.5, 56.5, 56.0 | Calculated for C₁₉H₁₇NO₄ [M+H]⁺: 324.1230, Found: 324.1235 |

Table 2: Spectroscopic Data for Aristolactam AIIa.

Putative Biological Signaling Pathway

While the specific signaling pathways of Aristolactam AIIa are not extensively characterized, studies on the closely related Aristolactam AIIIa and the metabolic precursors, aristolochic acids, suggest that these compounds can induce apoptosis and cell cycle arrest in cancer cells. A plausible mechanism involves the activation of a DNA damage response, leading to the modulation of key cell cycle regulators and the initiation of the apoptotic cascade.

Caption: Figure 2: Putative Signaling Pathway for Aristolactam-Induced Cytotoxicity.

Disclaimer: The depicted signaling pathway is based on studies of structurally related compounds and represents a plausible mechanism of action for Aristolactam AIIa. Further research is required for direct confirmation.

Conclusion

The total synthesis of Aristolactam AIIa can be efficiently achieved in two steps from a readily available starting material. The protocol provided herein is robust and scalable, allowing for the production of sufficient quantities of the compound for further biological evaluation. The potential of Aristolactam AIIa to induce apoptosis and cell cycle arrest highlights its promise as a scaffold for the development of novel therapeutic agents. This document serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery.

Application Notes and Protocols for LC-MS/MS Analysis of Aristolactam I in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aristolactam I (AL-I) is a critical metabolite of aristolochic acid I (AA-I), a potent nephrotoxicant and human carcinogen found in certain herbal medicines.[1] Monitoring the levels of AL-I in biological matrices is crucial for exposure assessment, toxicokinetic studies, and understanding the mechanisms of aristolochic acid-induced nephropathy and urothelial carcinoma.[2][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the most sensitive and reliable platform for the quantification of AL-I in complex biological samples.[4] These application notes provide detailed protocols for the extraction and quantification of AL-I in plasma, urine, and tissue samples using UPLC-MS/MS.

Quantitative Data Summary

The following tables summarize the quantitative parameters of various LC-MS/MS methods for the analysis of Aristolactam I.

Table 1: LC-MS/MS Method Parameters for Aristolactam I Quantification

| Parameter | Urine | Plasma | Reference |

| Linearity Range | 10–100 ng/mL | 0.3–300 ng/mL | |

| Limit of Detection (LOD) | 0.2–2.5 ng/mL | - | |

| Limit of Quantitation (LOQ) | 0.006 ng (on column) | - | |

| Recovery | 81.3–109.6% | 90.4–97.3% | |

| Matrix Effects | Minimized with matrix-matched internal standard | - |

Table 2: Mass Spectrometry Parameters for Aristolactam I

| Parameter | Value | Reference |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | |

| MRM Transition (Quantifier) | m/z 292.1 → 262.1 | |

| MRM Transition (Qualifier) | m/z 292.1 → 234.1 | |

| Cone Voltage | 24 V | |

| Collision Energy | 10 eV |

Experimental Protocols

Protocol 1: Extraction of Aristolactam I from Human/Rat Plasma

This protocol is based on protein precipitation, a common method for plasma sample preparation.

Materials:

-

Plasma samples

-

Acetonitrile (B52724) (LC-MS grade)

-

Internal Standard (IS) solution (e.g., deuterated AL-I or a structural analog)

-

Centrifuge capable of 10,000 x g and 4°C

-

Nitrogen evaporator

-

Vortex mixer

-

LC-MS vials

Procedure:

-

To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.

-

Vortex the mixture vigorously for 1 minute to precipitate proteins.

-

Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 37°C.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).

-

Vortex briefly and transfer the solution to an LC-MS vial for analysis.

Protocol 2: Extraction of Aristolactam I from Human/Rat Urine

This protocol utilizes solid-phase extraction (SPE) for the cleanup and concentration of AL-I from urine samples.

Materials:

-

Urine samples

-

Solid-Phase Extraction (SPE) cartridges (e.g., Agilent Phenyl, 200 mg)

-

Methanol (LC-MS grade)

-

Ultrapure water

-

1% acetic acid with 0.02% triethylamine (B128534) solution

-

SPE vacuum manifold

-

Nitrogen evaporator

-

LC-MS vials

Procedure:

-

SPE Cartridge Conditioning:

-

Activate the Agilent Phenyl SPE column with 1.0 mL of methanol.

-

Equilibrate the column with 1.0 mL of ultrapure water.

-

-

Sample Loading:

-

Load 1.0 mL of the urine sample onto the conditioned SPE cartridge.

-

-

Washing:

-

Wash the cartridge with 0.8 mL of 1% acetic acid containing 0.02% triethylamine solution to remove interferences.

-

-

Elution:

-

Elute the analyte with 3.0 mL of methanol.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

-

-

Analysis:

-

Transfer the reconstituted sample to an LC-MS vial for analysis.

-

Protocol 3: Extraction of Aristolactam I from Tissue Samples (e.g., Kidney, Liver)

This protocol is a general procedure for tissue homogenization and extraction, which can be adapted for AL-I analysis.

Materials:

-

Tissue samples (snap-frozen in liquid nitrogen and stored at -80°C)

-

Homogenization buffer (e.g., 10 mM Tris-HCl, pH 8.3, 10 mM EDTA)

-

Potter-Elvehjem homogenizer

-

Acetonitrile (LC-MS grade)

-

Centrifuge capable of 15,000 x g

-

Nitrogen evaporator

-

LC-MS vials

Procedure:

-

Thaw the frozen tissue sample on ice.

-

Weigh a portion of the tissue (e.g., 100 mg) and place it in a homogenizer tube.

-

Add 3 volumes of ice-cold homogenization buffer.

-

Homogenize the tissue thoroughly on ice until a uniform lysate is obtained.

-

To the tissue homogenate, add 3 volumes of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 15,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the initial mobile phase.

-

Centrifuge the reconstituted sample to pellet any remaining insoluble material.

-

Transfer the clear supernatant to an LC-MS vial for analysis.

UPLC-MS/MS Analysis Conditions

The following are typical UPLC-MS/MS conditions for the analysis of Aristolactam I.

-

UPLC System: Waters ACQUITY UPLC or similar

-

Column: Waters BEH C18 (e.g., 100 mm × 2.1 mm, 1.7 µm)

-

Column Temperature: 40 °C

-

Mobile Phase A: 0.1% Formic acid in water or 5 mM ammonium (B1175870) formate (B1220265) in water

-

Mobile Phase B: Acetonitrile

-

Flow Rate: 0.3 - 0.4 mL/min

-

Injection Volume: 2 - 10 µL

-

Gradient Elution:

-

0-3 min: 10-50% B

-

3-9 min: 50-100% B

-

9-10 min: 100% B

-

10-10.5 min: 100-10% B

-

10.5-13 min: 10% B

-

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ion Source: Electrospray Ionization (ESI)

-

Polarity: Positive

-

Scan Mode: Multiple Reaction Monitoring (MRM)

Visualizations

Caption: Experimental workflow for LC-MS/MS analysis of Aristolactam I.

Caption: Metabolic activation of Aristolochic Acid I and its role in carcinogenesis.

References

- 1. researchgate.net [researchgate.net]

- 2. Biomonitoring of Aristolactam-DNA Adducts in Human Tissues using Ultra-Performance Liquid Chromatography/Ion-Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Simultaneous toxicokinetic studies of aristolochic acid I and II and aristolactam I and II using a newly-developed microdialysis liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. UPLC-MS/MS analysis of aristolochic acid I and aristolactam I in multiple matrices for exposure assessment - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for Aristolactam AIa Cytotoxicity Assessment using MTT Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the cytotoxic effects of Aristolactam AIa on various cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay is a widely accepted method for assessing cell viability and proliferation.

Principle of the MTT Assay

The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells.[1][2][3][4][5] This reduction is primarily carried out by the succinate (B1194679) dehydrogenase enzyme and reflects the mitochondrial integrity and overall metabolic activity of the cells. The insoluble formazan crystals are subsequently dissolved in a solubilization solution, and the absorbance of the resulting colored solution is measured using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.

Quantitative Data Summary

While specific IC50 values for this compound are not extensively documented in publicly available literature, the cytotoxic activities of closely related aristolactam compounds provide a valuable reference for determining an effective concentration range for initial experiments. The following table summarizes the IC50 values of various aristolactam compounds in different cell lines.

| Compound/Extract | Cell Line | IC50 Value | Incubation Time |

| Aristolactam AIIIa | HeLa | 7 - 30 µmol/L | Not Specified |

| Aristolactam AIIIa | A549 (Human Lung Carcinoma) | 7 - 30 µmol/L | Not Specified |

| Aristolactam AIIIa | HGC | 7 - 30 µmol/L | Not Specified |

| Aristolactam AIIIa | HCT-8/V (Navelbine-resistant) | 3.55 µmol/L | Not Specified |

| 7-Methoxy-aristololactam IV | HK-2 (Human Proximal Tubular Epithelial) | 4.535 µg/mL | Not Specified |

| Velutinam (Aristolactam) | A549 (Human Lung Carcinoma) | 21.57 µg/mL | Not Specified |

| Velutinam (Aristolactam) | HEK 293 (Human Embryonic Kidney) | 13.28 µg/mL | Not Specified |

| Velutinam (Aristolactam) | CaSki (Human Cervical Cancer) | 10.97 µg/mL | Not Specified |

| Aristolochic Acid I (AA-I) | RT4 (Human Bladder Cancer) | 0.05 –10 μM | 24 hours |

Experimental Protocols

This section provides a detailed methodology for conducting a cytotoxicity assay of this compound using the MTT method.

Materials and Reagents

-

This compound (stock solution prepared in DMSO)

-

Selected cell line(s) (e.g., HeLa, A549, HepG2)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS), sterile

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO) or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile microplates

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of 630 nm)

-

Humidified incubator (37°C, 5% CO2)

Experimental Workflow

Caption: A step-by-step workflow of the MTT assay for assessing this compound cytotoxicity.

Detailed Protocol

1. Cell Seeding: a. Culture the chosen cell line in a T-75 flask until it reaches 70-80% confluency. b. Harvest the cells using trypsinization (for adherent cells) or by centrifugation (for suspension cells). c. Perform a cell count using a hemocytometer or an automated cell counter and assess viability via trypan blue exclusion. d. Dilute the cell suspension to a final concentration of 5 x 10^4 to 1 x 10^5 cells/mL in complete medium. e. Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000-10,000 cells per well). f. Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow the cells to attach.

2. Compound Treatment: a. Prepare a stock solution of this compound in DMSO. b. On the day of treatment, prepare serial dilutions of this compound in a complete culture medium. Based on the data for related compounds, a starting concentration range of 1 µM to 100 µM is recommended. c. Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a negative control (medium only). d. Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).

3. MTT Assay: a. After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals. c. Carefully remove the medium containing MTT. For adherent cells, aspirate the medium. For suspension cells, centrifuge the plate before aspiration. d. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. e. Place the plate on an orbital shaker for 15-30 minutes at room temperature to ensure complete solubilization.

4. Data Acquisition and Analysis: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance. b. Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 c. Plot a dose-response curve with the concentration of this compound on the x-axis and the percentage of cell viability on the y-axis. d. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve using appropriate software (e.g., GraphPad Prism).

Postulated Signaling Pathway of Aristolactam-Induced Apoptosis

Based on studies of related aristolactam compounds, this compound is likely to induce cytotoxicity through the induction of apoptosis. The following diagram illustrates a plausible signaling pathway.

Caption: A diagram illustrating the potential signaling cascade initiated by this compound, leading to apoptosis.

References